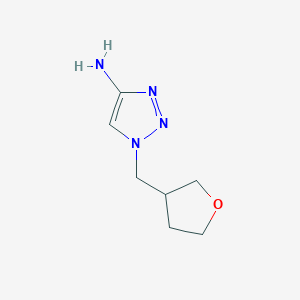

1-(oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-amine

Beschreibung

1-(Oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an amine group at position 4 and an oxolan-3-ylmethyl group at position 1 (Figure 1). The oxolan (tetrahydrofuran) moiety confers unique stereoelectronic properties, enhancing solubility and influencing molecular interactions. Its molecular formula is C₇H₁₂N₄O (molecular weight: 168.20 g/mol), with a CAS registry number of 1539121-13-5 . The compound is structurally versatile, enabling applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C7H12N4O |

|---|---|

Molekulargewicht |

168.20 g/mol |

IUPAC-Name |

1-(oxolan-3-ylmethyl)triazol-4-amine |

InChI |

InChI=1S/C7H12N4O/c8-7-4-11(10-9-7)3-6-1-2-12-5-6/h4,6H,1-3,5,8H2 |

InChI-Schlüssel |

HJQFARKKULOPIE-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCC1CN2C=C(N=N2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

1-(Oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate for various diseases.

Industry: The compound can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The oxolan-3-ylmethyl group may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,2,3-triazole core is a common pharmacophore; substitutions at positions 1 and 4 modulate bioactivity and physicochemical properties. Below is a comparative analysis of key analogs:

Pharmacokinetic Considerations

- Metabolic Stability : CF₃ and halogenated analogs (e.g., 4-chlorophenyl) resist oxidative metabolism, prolonging half-life .

- Toxicity : Amine-containing triazoles (e.g., the target compound) may exhibit lower cytotoxicity compared to carboxylic acid derivatives, which can induce apoptosis at higher concentrations .

Biologische Aktivität

1-(Oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-amine is a compound characterized by a triazole ring and an oxolane (tetrahydrofuran) moiety. Its molecular formula is C₉H₁₂N₄O, with a molecular weight of approximately 210.24 g/mol. The unique structure of this compound allows it to engage in various biological interactions, making it a subject of interest in medicinal chemistry.

Structural Features

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Triazole Ring | Known for diverse biological activities, particularly antifungal and anticancer properties. |

| Oxolane Moiety | Enhances solubility and stability; contributes to hydrogen bonding capabilities. |

| Amine Group | Potentially involved in enzyme interactions and receptor binding. |

Antifungal Properties

The triazole component is particularly noted for its antifungal activity . Research indicates that compounds with similar structures are effective against fungi such as Candida albicans and Cryptococcus neoformans. The mechanism often involves inhibiting enzymes critical for fungal cell wall synthesis, leading to cell death.

Anticancer Activity

Studies have shown that 1-(oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-amine may exhibit anticancer properties . It appears to modulate enzyme functions or induce apoptosis in cancer cells. For instance, compounds in the triazole family have been linked to the inhibition of specific pathways involved in tumor growth.

Antimicrobial Activity

In addition to antifungal effects, preliminary data suggest that this compound may possess broad-spectrum antimicrobial activity against various bacterial strains. This includes effectiveness against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.

The biological activity of 1-(oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-amine is primarily attributed to its ability to bind to specific enzymes or receptors. This interaction alters the activity of these biological targets, resulting in the observed antifungal and anticancer effects.

Study on Antifungal Activity

A study conducted by researchers demonstrated that derivatives of triazole compounds exhibited significant antifungal activity against Candida species. The results showed that modifications to the triazole ring could enhance efficacy:

| Compound Name | Activity Level |

|---|---|

| 1-(Oxolan-3-ylmethyl)-1H-triazole | Moderate |

| Triazole Derivative A | High |

| Triazole Derivative B | Low |

Study on Anticancer Properties

In vitro studies evaluated the cytotoxicity of 1-(oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-amine against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Observations |

|---|---|---|

| MCF-7 (Breast) | 15 | Induces apoptosis |

| HeLa (Cervical) | 20 | Inhibits cell proliferation |

| A549 (Lung) | 25 | Modulates metabolic pathways |

Synthesis Methods

The synthesis of 1-(oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-amine can be achieved through several methods involving reaction conditions such as temperature and solvent choice:

- Reflux with Hydrazine : This method involves reacting hydrazine with appropriate aldehydes or ketones under reflux conditions.

- Cyclization Reactions : Utilizing cyclization techniques can yield the desired triazole structure effectively.

- Optimization Parameters : Adjusting parameters like solvent (ethanol or methanol) and reaction time can maximize yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.